

In-Depth Technical Guide: 2-Fluoro-6-methylpyridine-3-boronic acid

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Compound of Interest

Compound Name: 2-Fluoro-6-methylpyridine-3-boronic acid

Cat. No.: B1302972

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CAS Number: 906744-85-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-6-methylpyridine-3-boronic acid**, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, key applications, and safety information.

Core Compound Information

2-Fluoro-6-methylpyridine-3-boronic acid is a heterocyclic organoboron compound. The presence of a fluorine atom, a methyl group, and a boronic acid moiety on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable reagent in cross-coupling reactions.^{[1][2]}

Table 1: Physicochemical and General Data

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| CAS Number | 906744-85-2 | [1] |
| Molecular Formula | C ₆ H ₇ BFNO ₂ | [1][2] |
| Molecular Weight | 154.93 g/mol | [1] |
| IUPAC Name | (2-Fluoro-6-methylpyridin-3-yl)boronic acid | [2] |
| Synonyms | 2-Fluoro-6-methyl-3-pyridinylboronic acid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | -20°C | [1] |
| SMILES | <chem>CC1=NC(F)=C(B(O)O)C=C1</chem> | [1] |
| InChI Key | QIIKPLRESDHKTN-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Data

While specific, verified spectral data for CAS number 906744-85-2 is not readily available in public databases, the following table summarizes expected spectroscopic characteristics based on the analysis of closely related compounds and general principles of spectroscopy. Protocols for acquiring this data are well-established.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |
|----------------------------|--|
| ^1H NMR | Aromatic protons (pyridine ring), a singlet for the methyl group protons, and a broad singlet for the boronic acid hydroxyl protons. Chemical shifts will be influenced by the fluorine and methyl substituents. |
| ^{13}C NMR | Signals corresponding to the six carbon atoms of the pyridine ring, with the carbon attached to the fluorine showing a characteristic coupling ($^1\text{JC-F}$). The carbon attached to the boron atom may show a broadened signal. |
| ^{11}B NMR | A single, broad resonance characteristic of a tricoordinate boronic acid. |
| Mass Spectrometry (ESI-MS) | $[\text{M}+\text{H}]^+$ or other relevant adducts, confirming the molecular weight. Boronic acids may dehydrate or form oligomers in the ion source. |
| Infrared (IR) | Characteristic peaks for O-H stretching (boronic acid), B-O stretching, C=C and C=N stretching (pyridine ring), and C-F stretching. |

Synthesis and Experimental Protocols

The synthesis of **2-Fluoro-6-methylpyridine-3-boronic acid** can be achieved through several methods. Below are representative protocols for its synthesis and a key application in Suzuki-Miyaura coupling.

Synthesis via Lithiation and Borylation

This common method involves the directed ortho-metalation of a fluorinated pyridine precursor.

Experimental Protocol: Synthesis of **2-Fluoro-6-methylpyridine-3-boronic acid**

- Preparation: To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere (e.g., argon), add a solution of lithium

diisopropylamide (LDA) (1.1 eq) in THF dropwise.

- Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.
- Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
- Quenching and Hydrolysis: Allow the reaction to warm to room temperature and stir overnight. The reaction is then quenched by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
- Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield **2-Fluoro-6-methylpyridine-3-boronic acid**.



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Caption: Synthetic workflow for **2-Fluoro-6-methylpyridine-3-boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

2-Fluoro-6-methylpyridine-3-boronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.^[2]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

- Reaction Setup: In a microwave synthesis vial, combine **2-Fluoro-6-methylpyridine-3-boronic acid** (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

- **Solvent Addition:** Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
- **Microwave Irradiation:** Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
- **Work-up:** After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash chromatography.



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Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

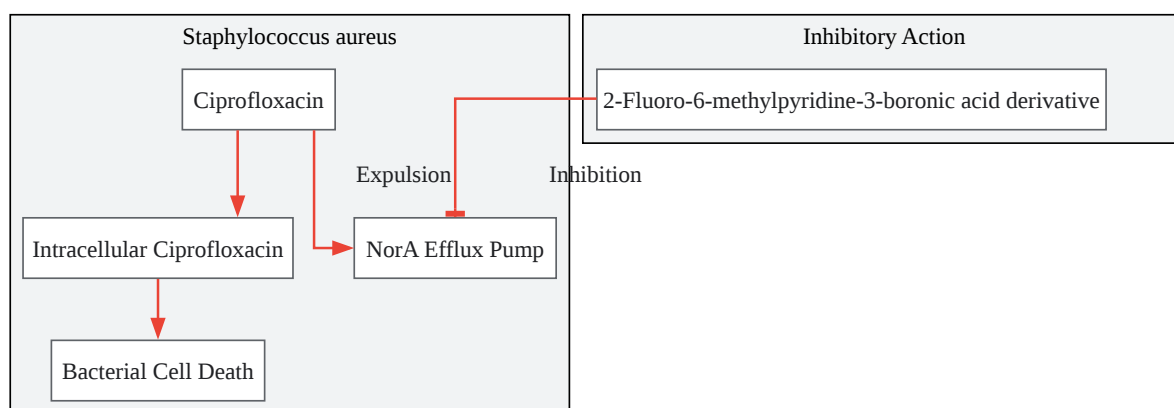
This compound serves as a crucial building block for the synthesis of novel drug candidates.^[2] Its derivatives are being explored for various therapeutic areas, including:

- **Oncology:** As a component of potential anticancer agents.
- **Neurodegenerative Diseases:** For the development of new treatments for neurological disorders.
- **Infectious Diseases:** In the synthesis of novel antibacterial and antiviral compounds.

One notable area of research is the development of derivatives as protein-protein interaction (PPI) modulators.^[2]

Inhibition of Bacterial Efflux Pumps

Derivatives of pyridine-3-boronic acid have been identified as potential inhibitors of the NorA efflux pump in *Staphylococcus aureus*.^[3] This pump is a major contributor to antibiotic resistance, particularly against fluoroquinolones like ciprofloxacin.^{[4][5][6]} By inhibiting the NorA pump, these compounds can restore the efficacy of existing antibiotics. The boronic acid moiety is crucial for this inhibitory activity.^{[4][7]}



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Caption: Mechanism of ciprofloxacin potentiation by NorA efflux pump inhibition.

Materials Science

The unique electronic properties of **2-Fluoro-6-methylpyridine-3-boronic acid** make it a valuable monomer for the synthesis of advanced materials, such as:

- **New Catalysts:** The boronic acid group can coordinate with transition metals to form novel and efficient catalysts for organic reactions.^[2]
- **Functional Polymers:** It can be incorporated into polymers to tune their electronic and physical properties for applications in electronics and sensors.

Safety and Handling

Boronic acids are generally considered irritants. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Fluoro-6-methylpyridine-3-boronic acid (CAS 906744-85-2) is a highly versatile and valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its potential as a scaffold for developing novel therapeutics, such as efflux pump inhibitors, underscore its importance in modern chemical research.

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